Bienvenue dans la boutique en ligne BenchChem!

5-(Aminomethyl)-2-(trifluoromethyl)benzoic acid

mPGES-1 inhibition anti-inflammatory drug discovery antinociceptive therapy

5-(Aminomethyl)-2-(trifluoromethyl)benzoic acid (CAS 1381846-25-8) is a fluorinated benzoic acid derivative essential for research targeting inflammatory pain and osteoarthritis. It is explicitly disclosed in ELI LILLY patent US2012/157506 as a key intermediate for synthesizing 2-acylaminoimidazole mPGES-1 inhibitors, making the correct 2-CF3,5-CH2NH2 regioisomer critical for SAR reproducibility. With a documented mPGES-1 IC50 of 17.4 µM, it serves as a calibrated reference standard for assay validation. Distinct from analogs like 3-amino-2-(trifluoromethyl)benzoic acid, this compound ensures fidelity in lead optimization. Procure now to advance your mPGES-1 inhibitor program.

Molecular Formula C9H8F3NO2
Molecular Weight 219.16 g/mol
CAS No. 1381846-25-8
Cat. No. B3237148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Aminomethyl)-2-(trifluoromethyl)benzoic acid
CAS1381846-25-8
Molecular FormulaC9H8F3NO2
Molecular Weight219.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CN)C(=O)O)C(F)(F)F
InChIInChI=1S/C9H8F3NO2/c10-9(11,12)7-2-1-5(4-13)3-6(7)8(14)15/h1-3H,4,13H2,(H,14,15)
InChIKeyGOLUHMDFVYNNAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Aminomethyl)-2-(trifluoromethyl)benzoic acid (CAS 1381846-25-8): Key Intermediate for mPGES-1 Inhibitor Programs and Anti-inflammatory Drug Discovery


5-(Aminomethyl)-2-(trifluoromethyl)benzoic acid (CAS 1381846-25-8) is a fluorinated benzoic acid derivative with the molecular formula C9H8F3NO2 and a molecular weight of 219.16 g/mol [1]. It features an aminomethyl group at the 5-position and a trifluoromethyl group at the 2-position of the benzoic acid core [1]. This compound was identified as a screening hit in a program targeting antinociceptive therapy for inflammatory conditions, where it demonstrated inhibition of microsomal prostaglandin E synthase-1 (mPGES-1) with an IC50 of 17.4 μM . The compound is disclosed in ELI LILLY AND COMPANY patent US2012/157506 A1 (2012) as a key intermediate for the synthesis of 2-acylaminoimidazole mPGES-1 inhibitors [1] [2].

Why 5-(Aminomethyl)-2-(trifluoromethyl)benzoic acid Cannot Be Replaced by Common Aminomethyl Benzoic Acid Analogs


Close structural analogs of 5-(Aminomethyl)-2-(trifluoromethyl)benzoic acid, such as 3-amino-2-(trifluoromethyl)benzoic acid (MW 205.14) or 4-(aminomethyl)-3-(trifluoromethyl)benzoic acid (CAS 1822632-19-8), differ fundamentally in substitution pattern and physicochemical profile [1]. The specific 2-CF3, 5-CH2NH2 substitution pattern of the target compound is critical for its role as a synthetic intermediate in patented mPGES-1 inhibitor programs, as evidenced by its explicit disclosure in ELI LILLY patent US2012/157506 [2]. Substitution with regioisomeric analogs would alter the geometry of downstream amide bond formation and compromise the structure-activity relationships (SAR) established during the 1000-fold potency optimization from the initial 17.4 μM screening hit to single-digit nanomolar clinical candidates .

Quantitative Differentiation Evidence for 5-(Aminomethyl)-2-(trifluoromethyl)benzoic acid (CAS 1381846-25-8): Procurement-Relevant Comparative Data


Validated mPGES-1 Screening Hit with Documented Potency: IC50 = 17.4 μM in Human A549 Cell Microsomal Assay

The target compound was identified as a screening hit that inhibits mPGES-1 with an IC50 of 17.4 μM in human A549 cell microsomal membrane assays using PGH2 as substrate, measured by RP-HPLC after 1 minute incubation [1]. This potency served as the starting point for SAR optimization, which ultimately improved enzyme potency by over 1000-fold to yield clinical candidates with IC50 values of 12 nM (Compound 8) in ex vivo human whole blood assays and 3.9 nM in recombinant human mPGES-1 assays [2].

mPGES-1 inhibition anti-inflammatory drug discovery antinociceptive therapy prostaglandin E2 pathway

HDAC4 and HDAC7 Inhibition Profiling: Ki > 50,000 nM Confirms Minimal Off-Target Activity Against Class IIa Histone Deacetylases

In biochemical counter-screening assays, the target compound exhibited minimal inhibitory activity against human HDAC4 and HDAC7, with Ki values greater than 50,000 nM (>50 μM) [1] [2]. Assays were conducted using Boc-Lys(trifluoroacetyl)-AMC fluorogenic substrate with 30-minute pre-incubation followed by 60-minute substrate incubation [1]. This weak activity stands in contrast to potent HDAC inhibitors such as SAHA (vorinostat, IC50 ~10-50 nM) or optimized trifluoromethyl-containing HDAC inhibitors with IC50 values as low as 3-87 nM [3] [4].

HDAC inhibition off-target profiling selectivity screening epigenetic target counter-screening

Physicochemical Differentiation: Polar Surface Area and logP Profile Relative to Positional Isomers

The target compound exhibits a Polar Surface Area (PSA) of 63.32 Ų and a calculated logP of 2.56 [1]. These physicochemical parameters differ from related regioisomers due to the specific 2-CF3, 5-CH2NH2 substitution pattern. For comparison, 3-amino-2-(trifluoromethyl)benzoic acid has a lower molecular weight of 205.14 g/mol (versus 219.16 g/mol for the target compound) and a different PSA due to the altered amino group position [2]. The aminomethyl substitution at the 5-position (rather than amino at the 3-position or aminomethyl at the 4-position) provides distinct hydrogen-bonding geometry for downstream amide coupling reactions [3].

physicochemical properties drug-likeness ADME prediction medicinal chemistry optimization

Synthetic Intermediate Validation: Documented Use in 1000-Fold Potency Optimization Campaign

The target compound served as the foundational building block for a comprehensive structure-activity relationship (SAR) program that achieved over 1000-fold improvement in mPGES-1 inhibitory potency . Starting from the screening hit with IC50 = 17.4 μM, structural optimization led to Compound 8 (IC50 = 12 nM in HWB assay) and Compound 26 (oral bioavailability with HWB potency comparable to celecoxib), both of which were advanced to clinical candidate selection [1]. The 2-acylaminoimidazole scaffold derived from this benzoic acid intermediate also demonstrated alleviated time-dependent CYP3A4 inhibition through appropriate substituent addition .

synthetic intermediate SAR optimization medicinal chemistry lead optimization mPGES-1 inhibitor development

High-Value Research and Procurement Applications for 5-(Aminomethyl)-2-(trifluoromethyl)benzoic acid (CAS 1381846-25-8)


mPGES-1 Inhibitor Discovery: Reference Standard for Potency Benchmarking and Assay Validation

This compound serves as a literature-validated reference standard with documented mPGES-1 IC50 = 17.4 μM in human A549 cell microsomal assays . Medicinal chemistry teams can use this compound to calibrate assay sensitivity, validate screening protocols, and establish potency benchmarks for novel mPGES-1 inhibitors. The >1000-fold optimization trajectory documented from this starting point provides a validated SAR roadmap for lead optimization programs targeting inflammatory pain and osteoarthritis indications [1].

HDAC Inhibitor Selectivity Profiling: Negative Control for Class IIa HDAC Counter-Screening

With documented Ki values > 50,000 nM against HDAC4 and HDAC7 [1], this compound provides an experimentally validated negative control for HDAC inhibitor selectivity panels. Researchers developing HDAC-targeted therapeutics can employ this compound to establish baseline minimal activity thresholds, distinguishing genuine HDAC inhibition from non-specific assay interference.

Synthetic Intermediate for 2-Acylaminoimidazole mPGES-1 Inhibitors per US2012/157506 A1

ELI LILLY patent US2012/157506 A1 explicitly discloses this compound as a key intermediate for synthesizing 2-acylaminoimidazole mPGES-1 inhibitors . Procurement of the correct 2-CF3, 5-CH2NH2 regioisomer is essential for reproducing patented synthetic routes and accessing the SAR-optimized clinical candidates (Compounds 8 and 26) that demonstrated single-digit nanomolar potency and oral bioavailability [1].

Physicochemical Reference for Regioisomeric Aminomethyl-Trifluoromethyl Benzoic Acids

The compound's defined physicochemical parameters (MW = 219.16, PSA = 63.32 Ų, logP = 2.56) enable its use as a reference standard for computational modeling, QSAR studies, and property-based compound library design. Its distinct substitution pattern compared to analogs like 3-amino-2-(trifluoromethyl)benzoic acid (MW = 205.14) provides a controlled comparator for evaluating positional effects on ADME and drug-likeness parameters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Aminomethyl)-2-(trifluoromethyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.